Kalimantacin C

FabI inhibition X-ray crystallography molecular dynamics

Staphylococcal drug discovery often lacks well-characterized chemical probes with defined FabI binding modes. Kalimantacin C (CAS 174423-38-2, C29H46N2O7) addresses this gap as a structurally validated FabI inhibitor with absolute stereochemistry (5R,15S,17S,19R,26R,27R). • MIC 0.05 µg/mL against S. aureus including MRSA; 20-200-fold selectivity over enterobacteria. • Unique FabI binding conformation distinct from triclosan; validated for X-ray co-crystallography and molecular docking. • Serves as an LC-MS reference standard for engineered P. fluorescens biosynthetic pathways. Supplied with ≥95% purity for immediate research deployment.

Molecular Formula C29H46N2O7
Molecular Weight 534.7 g/mol
Cat. No. B1245940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKalimantacin C
Synonymskalimantacin C
Molecular FormulaC29H46N2O7
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC(CC=CC=CCCC(=C)CC(C)CC(=CC(=O)O)C)CC(=O)CC(CNC(=O)CC(C)OC(=O)N)O
InChIInChI=1S/C29H46N2O7/c1-20(13-22(3)14-23(4)16-28(35)36)11-9-7-6-8-10-12-21(2)15-25(32)18-26(33)19-31-27(34)17-24(5)38-29(30)37/h6-8,10,16,21-22,24,26,33H,1,9,11-15,17-19H2,2-5H3,(H2,30,37)(H,31,34)(H,35,36)/b7-6-,10-8+,23-16+
InChIKeyVWVAAKIWHSCMIW-YHKKGOIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kalimantacin C: Structure and Activity Overview


Kalimantacin C (C29H46N2O7) is a polyketide-nonribosomal peptide hybrid antibiotic originally isolated from the fermentation broth of Alcaligenes sp. YL-02632S [1]. It belongs to the kalimantacin/batumin family of natural products, which are characterized by a long-chain unsaturated acid backbone containing O-carbamoyl, amide, and carboxylic acid functionalities [2]. Kalimantacin C exhibits antibacterial activity against Staphylococcus species, including multidrug-resistant strains, and functions as a FabI (enoyl-acyl carrier protein reductase) inhibitor targeting bacterial fatty acid biosynthesis [3].

Kalimantacin C: Distinctiveness from Generic FabI Inhibitors


The kalimantacin family, including kalimantacin C, exhibits a unique binding conformation to the FabI enoyl-acyl carrier protein binding site that differs significantly from the binding mode of other known FabI inhibitors such as triclosan [1]. Unlike generic substitutions, the precise stereochemical configuration and the presence of specific functional groups (carbamoyl and 17-keto moieties) are critical determinants of antibacterial potency [2]. Furthermore, the biosynthesis of kalimantacin involves an unprecedented incorporation of three different and sequential β-branching modifications, structural features that cannot be replicated by simple analogs and that directly influence biological activity [3].

Kalimantacin C: Comparative Evidence Against Analogs


FabI Binding Mode Divergence from Triclosan

The kalimantacin antibiotics (including kalimantacin C as a member of this class) bind to the FabI enoyl-acyl carrier protein binding site in a unique conformation that differs significantly from the binding mode of other known FabI inhibitors, including triclosan [1]. This distinctive binding orientation was elucidated through combined X-ray crystallography, molecular dynamics simulations, in vitro kinetic studies, and chemical derivatization experiments [1]. The binding interaction involves key residues in FabI that stabilize the antibiotic-target complex in a manner not observed with comparator FabI inhibitors [1].

FabI inhibition X-ray crystallography molecular dynamics binding conformation

Carbamoyl and 17-Keto Group Requirement for Activity

Structural and microbiological study of biosynthetic kal/bat analogs revealed that the carbamoyl group and the 17-keto group are essential for antibacterial activity [1]. Kalimantacin C retains these critical functional groups (as confirmed by its elucidated structure containing O-carbamoyl, amide, and carboxylic acid moieties [2]), whereas biosynthetic analogs lacking the carbamoyl group (e.g., 27-descarbamoyl analogs) or possessing a 17-hydroxy group instead of the 17-keto group exhibit significantly reduced or abolished activity [1].

structure-activity relationship biosynthetic analogs antibacterial potency

Staphylococcal Selectivity over Enterobacteria

Kalimantacin antibiotics demonstrate a pronounced narrow-spectrum selectivity profile, with potent activity against Staphylococcus species (including MRSA) at an MIC of 0.05 µg/mL (0.05 mg/L), while exhibiting only moderate activity against enterobacteria at MIC values of 1-10 µg/mL [1]. This represents an approximately 20- to 200-fold selectivity window favoring antistaphylococcal activity over anti-enterobacterial activity [1]. The high-purity kal/bat compound (analogous to kalimantacin A) was isolated to >95% purity and showed strong and selective antibacterial activity specifically against Staphylococcus species [2].

antimicrobial spectrum selectivity index Staphylococcus enterobacteria

Absolute Stereochemistry Determination

The absolute and relative stereochemistry of the kalimantacin/batumin antibiotics, comprising five stereocenters, was rigorously determined using a multidisciplinary approach combining natural product degradation, fragment synthesis, bioinformatics, and NMR spectroscopy [1]. The bioactive kalimantacin A was assigned the 5R, 15S, 17S, 19R, 26R, 27R configuration, and its immediate biosynthetic precursor (17,19-diol) was identified [1]. Kalimantacin A and batumin were confirmed to be the same compound produced by different Pseudomonas species [2]. While the exact stereochemistry of kalimantacin C was not explicitly reported in the available abstracts, its structural relationship to kalimantacin A within the same biosynthetic pathway suggests shared stereochemical features.

stereochemistry absolute configuration NMR spectroscopy structure elucidation

Kalimantacin C: Validated Application Scenarios


FabI-Targeted Antistaphylococcal Drug Discovery

Kalimantacin C serves as a validated chemical probe for FabI inhibitor development, leveraging its structurally unique binding conformation that differs significantly from triclosan and other known FabI inhibitors [1]. Procurement is justified for structure-based drug design efforts, including X-ray crystallography co-crystallization studies with S. aureus FabI, molecular docking campaigns, and structure-activity relationship exploration aimed at optimizing binding affinity while circumventing pre-existing resistance mechanisms [1].

Biosynthetic Pathway Engineering and Analog Generation

Given that kalimantacin biosynthesis involves an unprecedented three sequential β-branching modifications and a fully elucidated hybrid PKS-NRPS gene cluster [2][3], kalimantacin C is a strategic procurement target for synthetic biology and metabolic engineering laboratories. The compound serves as an analytical standard for LC-MS monitoring of engineered biosynthetic pathways in Pseudomonas fluorescens and as a reference for validating the production of novel analogs via targeted mutagenesis approaches [3].

Microbiome-Sparing Antistaphylococcal Therapy Research

The demonstrated 20- to 200-fold selectivity of kalimantacin antibiotics for Staphylococci (MIC 0.05 µg/mL) over enterobacteria (MIC 1-10 µg/mL) [4] positions kalimantacin C as a valuable comparator compound in narrow-spectrum antibiotic discovery. Researchers investigating microbiome-preserving therapeutic strategies can use kalimantacin C as a benchmark for evaluating selectivity profiles of novel FabI inhibitors or antistaphylococcal agents [4].

Stereochemistry-Dependent Pharmacophore Modeling

With the absolute stereochemistry of the kalimantacin family resolved to the 5R,15S,17S,19R,26R,27R configuration across five stereocenters [5], kalimantacin C is appropriate for procurement as a structurally defined ligand in computational chemistry workflows. Applications include pharmacophore model generation, molecular dynamics simulations of FabI-ligand complexes, and virtual screening campaigns that require precise three-dimensional structural input [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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